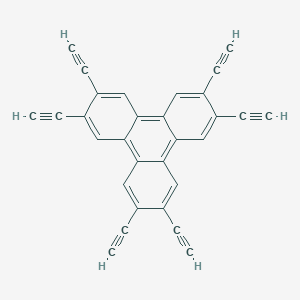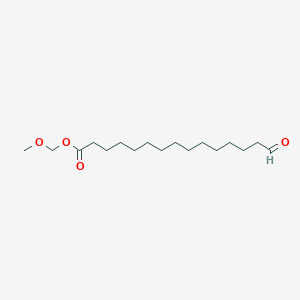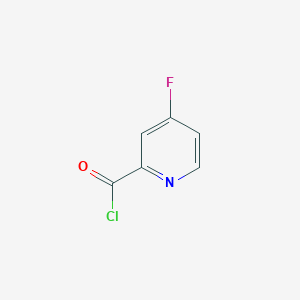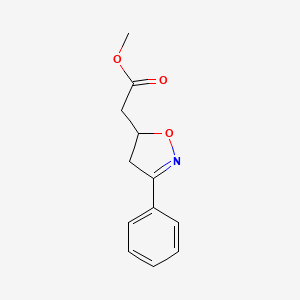
2,3,6,7,10,11-Hexaethynyltriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexaethynyltriphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes six ethynyl groups attached to a triphenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexaethynyltriphenylene typically involves the following steps:
Starting Material: The synthesis begins with triphenylene, a polycyclic aromatic hydrocarbon.
Bromination: Triphenylene is brominated to form 2,3,6,7,10,11-hexabromotriphenylene.
Sonogashira Coupling: The hexabromotriphenylene undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexaethynyltriphenylene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
2,3,6,7,10,11-Hexaethynyltriphenylene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system, which allows for efficient charge transport.
Material Science: The compound serves as a building block for constructing larger, more complex molecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as a probe for biological imaging.
作用機序
The mechanism by which 2,3,6,7,10,11-Hexaethynyltriphenylene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in organic electronics and sensors. The ethynyl groups can also participate in π-π stacking interactions, enhancing the stability and functionality of the compound in various applications.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: This compound has methoxy groups instead of ethynyl groups, which affects its electronic properties and solubility.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups makes this compound more hydrophilic and alters its reactivity compared to 2,3,6,7,10,11-Hexaethynyltriphenylene.
2,3,6,7,10,11-Hexaaminotriphenylene: Amino groups provide different chemical reactivity and potential for hydrogen bonding.
Uniqueness
This compound is unique due to its ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly valuable in the fields of organic electronics and materials science, where efficient charge transport and the ability to form stable, conjugated systems are crucial.
特性
分子式 |
C30H12 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexaethynyltriphenylene |
InChI |
InChI=1S/C30H12/c1-7-19-13-25-26(14-20(19)8-2)28-16-22(10-4)24(12-6)18-30(28)29-17-23(11-5)21(9-3)15-27(25)29/h1-6,13-18H |
InChIキー |
SDNSUOBXVUZDJJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C2C=C1C#C)C#C)C#C)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)





![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)


